![molecular formula C17H21N5O2 B2821686 1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea CAS No. 1795488-24-2](/img/structure/B2821686.png)
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TAK-659 and is primarily used as an inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the regulation of immune cell signaling, and its inhibition can lead to the suppression of immune responses, making TAK-659 a promising candidate for the treatment of various autoimmune diseases and cancers.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
- Mannich bases, including morpholino derivatives, have been synthesized and examined for their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition efficiency, attributed to their adsorption on the metal surface, following Langmuir's adsorption isotherm. The study highlights the relationship between molecular structure and corrosion inhibition efficiency, providing insights into the design of effective corrosion inhibitors (Jeeva et al., 2015).
Antiacetylcholinesterase Activity
- A series of urea derivatives has been synthesized and assessed for their antiacetylcholinesterase activity. This work aimed to optimize the spacer length linking pharmacophoric moieties and to test compounds with greater conformational flexibility. The findings show that certain urea derivatives exhibit high inhibitory activities, contributing to the development of treatments for diseases associated with acetylcholinesterase dysfunction (Vidaluc et al., 1995).
Synthesis of Dihydropyrimidinone Derivatives
- Dihydropyrimidinone derivatives containing morpholine moiety have been synthesized through a one-pot Biginelli reaction. These compounds were obtained by reacting enaminones with urea and different substituted benzaldehydes, demonstrating a simple and efficient method for producing dihydropyrimidinones with potential pharmacological activities (Bhat et al., 2018).
PI3K-AKT-mTOR Pathway Inhibition
- Research has identified a potent non-nitrogen containing morpholine isostere that serves as a dual inhibitor of mTORC1 and mTORC2, crucial components in the PI3K-AKT-mTOR pathway. This discovery has implications for the development of new therapeutic agents targeting cancer and other diseases related to the deregulation of this pathway (Hobbs et al., 2019).
Imaging Agent for Parkinson's Disease
- A new potential PET agent, [11C]HG-10-102-01, has been synthesized for imaging the LRRK2 enzyme in Parkinson's disease. This compound, developed through a series of chemical transformations, demonstrates the potential for advancing diagnostic capabilities in neurodegenerative diseases (Wang et al., 2017).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-13-4-2-3-5-14(13)20-17(23)19-12-15-18-7-6-16(21-15)22-8-10-24-11-9-22/h2-7H,8-12H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRWGBQSZWPOPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Morpholinopyrimidin-2-yl)methyl)-3-(o-tolyl)urea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.